palmitoleoyl-CoA palmitoleoyl-CoA Palmitoleoyl-CoA is a long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of palmitoleic acid. It is an 11,12-saturated fatty acyl-CoA and a hexadecenoyl-CoA. It derives from a palmitoleic acid. It is a conjugate acid of a palmitoleoyl-CoA(4-).
Brand Name: Vulcanchem
CAS No.: 18198-76-0
VCID: VC21065004
InChI: InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1
SMILES: CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Molecular Formula: C37H64N7O17P3S
Molecular Weight: 1003.9 g/mol

palmitoleoyl-CoA

CAS No.: 18198-76-0

Cat. No.: VC21065004

Molecular Formula: C37H64N7O17P3S

Molecular Weight: 1003.9 g/mol

* For research use only. Not for human or veterinary use.

palmitoleoyl-CoA - 18198-76-0

CAS No. 18198-76-0
Molecular Formula C37H64N7O17P3S
Molecular Weight 1003.9 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate
Standard InChI InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1
Standard InChI Key QBYOCCWNZAOZTL-MDMKAECGSA-N
Isomeric SMILES CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
SMILES CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Canonical SMILES CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Chemical Structure and Properties

Structural Characteristics

Palmitoleoyl-CoA consists of palmitoleic acid (9-hexadecenoic acid) linked to coenzyme A through a high-energy thioester bond. The systematic name for this compound is 9-hexadecenoyl-coenzyme A or 9-hexadecenoyl-CoA. The molecular structure includes:

  • A 16-carbon fatty acid chain with a cis-double bond at the 9th carbon position

  • A thioester linkage to the sulfhydryl group of coenzyme A

  • The adenosine 3',5'-bisphosphate portion of the CoA molecule

Biochemical Properties

According to enzyme specificity studies, palmitoleoyl-CoA (identified as 9-Hexadecenoyl-CoA in the research) demonstrates distinctive biochemical properties:

  • Relative activity with acyl-CoA oxidase: 65% (compared to 9-Tetradecenoyl-CoA at 100%)

  • Substrate affinity for metabolic enzymes differs from saturated fatty acyl-CoA species

Table 1 below illustrates the relative enzyme activity and substrate specificity of palmitoleoyl-CoA compared to other fatty acyl-CoA compounds:

Fatty Acyl-CoA SubstrateCarbon Chain:Double BondsRelative Activity (%)Km Value (10⁻⁵M)
9-Tetradecenoyl-CoA14:1100-
9-Hexadecenoyl-CoA16:165-
Hexadecanoyl-CoA16:0532.0
cis-9-Octadecenoyl-CoA18:1454.0

Table 1: Relative activity and Michaelis constants for various fatty acyl-CoA substrates with acyl-CoA oxidase from Arthrobacter sp.

Biosynthesis of Palmitoleoyl-CoA

Formation Pathway

Palmitoleoyl-CoA is biosynthesized through a process similar to that of other acyl-CoA thioesters. The pathway involves:

  • Synthesis or dietary acquisition of palmitoleic acid

  • ATP-dependent activation by acyl-CoA synthetase

  • Formation of the thioester bond between the carboxyl group of palmitoleic acid and the thiol group of CoA

The reaction can be represented as:

Palmitoleic acid + CoA-SH + ATP → Palmitoleoyl-CoA + AMP + Pyrophosphate

This reaction is analogous to the activation of palmitic acid, which is catalyzed by palmitoyl-coenzyme A synthetase and proceeds through a two-step mechanism with a fatty acyl-AMP intermediate . The reaction is driven to completion by the exergonic hydrolysis of pyrophosphate, making it essentially irreversible under physiological conditions.

Subcellular Localization

Like other long-chain fatty acyl-CoA molecules, palmitoleoyl-CoA is primarily synthesized in the cytosol. For mitochondrial metabolism, it must be transported across the mitochondrial membrane via the carnitine shuttle system, requiring a transesterification reaction similar to what occurs with palmitoyl-CoA:

Palmitoleoyl-CoA + Carnitine ⇌ Palmitoleoyl-Carnitine + CoA-SH

This reaction is catalyzed by carnitine palmitoyltransferase I (CPT I), allowing the fatty acid to enter the mitochondria for subsequent β-oxidation.

Metabolic Pathways Involving Palmitoleoyl-CoA

β-Oxidation

Once inside the mitochondrial matrix, palmitoleoyl-CoA undergoes β-oxidation, a process that sequentially removes two-carbon units as acetyl-CoA. The presence of the double bond at carbon 9 requires additional enzymatic steps compared to saturated fatty acids:

  • Dehydrogenation by acyl-CoA dehydrogenase

  • Hydration by enoyl-CoA hydratase

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase

  • Thiolytic cleavage by β-ketothiolase

The double bond requires an isomerase enzyme to reposition it during the oxidation process. Complete oxidation of palmitoleoyl-CoA yields 8 acetyl-CoA molecules, along with reduced cofactors (NADH and FADH₂) for energy production .

Role in Lipid Metabolism

Palmitoleoyl-CoA serves as a substrate for:

  • Triglyceride synthesis in the glycerol phosphate pathway

  • Phospholipid synthesis in membrane biogenesis

  • Sphingolipid biosynthesis, similar to palmitoyl-CoA

  • Protein acylation (palmitoylation) affecting protein localization and function

Enzymatic Interactions

Interaction with Acyl-CoA Oxidase

Acyl-CoA oxidase (ACOD) from Arthrobacter sp. demonstrates significant activity with palmitoleoyl-CoA as a substrate. As shown in Table 1, 9-hexadecenoyl-CoA (16:1) exhibits 65% relative activity compared to the optimal substrate 9-tetradecenoyl-CoA (14:1) .

This enzyme catalyzes the reaction:

Palmitoleoyl-CoA + O₂ → trans-2,3-dehydropalmitoleoyl-CoA + H₂O₂

The product hydrogen peroxide can then be used in coupled enzymatic assays for quantitative determination of fatty acids.

ParameterNonphosphorylated ACCPhosphorylated ACC
Vmax, cpm/min3,158±612,768±65
Km (acetyl-CoA), μM45±354±4
Palmitoyl-CoA Ki, μM1.7±0.250.85±0.13*

Table 2: Effect of phosphorylation on acetyl-CoA carboxylase kinetic parameters with palmitoyl-CoA as inhibitor

This inhibitory mechanism represents an important feedback regulation in fatty acid metabolism, though the specific potency of palmitoleoyl-CoA in this regulatory role remains to be fully characterized.

Physiological Significance

Metabolic Regulation

The intracellular concentration of palmitoleoyl-CoA, like other acyl-CoA species, influences multiple aspects of cellular metabolism:

  • Regulation of fatty acid oxidation through modulation of carnitine palmitoyltransferase I activity

  • Control of lipid synthesis pathways through effects on key enzymes

  • Signaling functions affecting gene expression and cellular processes

Role in Energy Metabolism

During prolonged exercise or fasting, fatty acyl-CoAs including palmitoleoyl-CoA become increasingly important for energy production. The inhibitory effect of acyl-CoAs on acetyl-CoA carboxylase (ACC) contributes to reduced malonyl-CoA levels, relieving inhibition of CPT I and allowing increased fatty acid oxidation to proceed .

As described in the research on palmitoyl-CoA: "During prolonged exercise, it is also important that malonyl-CoA content of the muscle be reduced to relieve inhibition of CPT I and allow fatty acid oxidation to proceed to provide ATP for muscle contraction" . Similar principles would apply to palmitoleoyl-CoA, potentially with different potency due to its unsaturated structure.

Analytical Methods and Research Applications

Enzymatic Determination

Acyl-CoA oxidase from Arthrobacter sp. can be utilized for enzymatic determination of fatty acids, including palmitoleic acid, when coupled with acyl-CoA synthetase. This analytical approach involves a series of coupled reactions:

  • Activation of fatty acid to acyl-CoA using acyl-CoA synthetase

  • Oxidation of acyl-CoA by acyl-CoA oxidase, producing hydrogen peroxide

  • Peroxidase-catalyzed reaction using the hydrogen peroxide to form a colored product

This method provides a sensitive approach for quantifying fatty acids in biological samples .

Substrate Specificity Studies

Future Research Directions

Several aspects of palmitoleoyl-CoA biochemistry warrant further investigation:

  • Specific inhibitory constants for palmitoleoyl-CoA on key regulatory enzymes like acetyl-CoA carboxylase

  • Comparative metabolism of palmitoleoyl-CoA versus palmitoyl-CoA in various tissues

  • Role in protein acylation and consequent effects on protein function

  • Potential therapeutic applications targeting palmitoleoyl-CoA metabolism

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